Positional Isomer Differentiation: 5-Amino-2-Hydroxy vs. 3-Amino-2-Hydroxy Substitution
The 5‑amino‑2‑hydroxy regioisomer (target) can be quantitatively distinguished from the 3‑amino‑2‑hydroxy regioisomer by rotatable bond count and molecular complexity. The target compound (CID 165590588) has 5 rotatable bonds and a complexity score of 105, whereas the 3‑amino isomer (CID 86775321) has 4 rotatable bonds and a complexity score of 116 [1]. The additional rotatable bond in the target arises from the extended spacing between the amino and hydroxyl groups, providing greater conformational自由度 and distinct spatial presentation of hydrogen‑bond donors. Both isomers share identical molecular formula (C₆H₁₄ClNO₃), MW (183.63 g/mol), and TPSA (72.6 Ų), meaning that simple identity tests (e.g., mass spectrometry) cannot distinguish them; only chromatographic retention time, NMR coupling patterns, or X‑ray crystallography can confirm regioisomeric identity [2].
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 5 rotatable bonds |
| Comparator Or Baseline | Methyl 3-amino-2-hydroxypentanoate HCl: 4 rotatable bonds |
| Quantified Difference | Δ = +1 rotatable bond (25% increase) |
| Conditions | PubChem computed descriptors (Cactvs 3.4.8.18) |
Why This Matters
Procurement of the incorrect regioisomer invalidates any structure‑activity relationship (SAR) study or synthetic route that depends on the precise spacing between the amino and hydroxyl functional groups.
- [1] PubChem CID 165590588 vs. CID 86775321: Computed Properties comparison (Rotatable Bond Count, Complexity). National Center for Biotechnology Information, 2025. View Source
- [2] Kuujia Product Page: EN300-37082268 analytical specifications; Smolecule product page listing regioisomeric analogs with note on distinct chemical properties. View Source
